3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Overview of Oxazole-Carboxamide Derivatives
Oxazole-carboxamide derivatives are a subclass of heterocyclic compounds featuring a five-membered oxazole ring fused to a carboxamide functional group. The oxazole nucleus consists of one oxygen and one nitrogen atom separated by two carbon atoms, conferring aromaticity and electronic diversity. Substituents such as methoxy groups or aromatic side chains enhance solubility and modulate biological activity. For example, the presence of a 3-methoxy group on the oxazole ring in 3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide increases steric bulk and electron density, potentially improving target binding.
Carboxamide moieties, as seen in this compound, facilitate hydrogen bonding with biological targets such as enzymes or receptors. This interaction is critical for antimicrobial and anticancer activities observed in structurally related molecules. The compound’s molecular formula, $$ \text{C}{15}\text{H}{18}\text{N}2\text{O}4 $$, and molecular weight (approximately 298.32 g/mol) align with drug-like properties, as defined by Lipinski’s rule of five.
Historical Context and Development
The synthesis of oxazole derivatives dates to the late 19th century, with Emil Fischer’s pioneering work on the Fischer oxazole synthesis in 1896. This method utilized cyanohydrins and aldehydes under acidic conditions to produce 2,5-disubstituted oxazoles. Over time, advancements such as the Robinson-Gabriel synthesis and van Leusen reaction expanded access to diverse oxazole scaffolds.
Modern green chemistry approaches, including microwave-assisted synthesis, have optimized yields and reduced reaction times. For instance, Mukku et al. demonstrated that microwave irradiation of TosMIC (tosylmethyl isocyanide) and aldehydes in isopropyl alcohol yields 4,5-disubstituted oxazoles in under 10 minutes. These methods underpin the efficient production of derivatives like this compound, which likely employs a carboxamide coupling step following oxazole ring formation.
Significance in Medicinal Chemistry
Oxazole-carboxamides are prized for their pharmacokinetic profiles, balancing lipophilicity and water solubility. FDA-approved drugs containing oxazole nuclei, such as the antitumor agent Tafamidis, validate their therapeutic relevance. Structure-activity relationship (SAR) studies reveal that methoxy substitutions enhance metabolic stability, while carboxamide groups improve target affinity.
For example, Tanitame et al. reported that oxazole derivatives with methoxy substituents exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 2 µg/ml), surpassing earlier analogs. Similarly, Savariz et al. identified oxazol-5-one derivatives with IC$$_{50}$$ values below 2 µM against prostate and ovarian cancer cells. These findings suggest that this compound could target similar pathways, warranting further exploration.
Research Objectives and Rationale
This article aims to:
- Elucidate the structural and electronic features of this compound.
- Review synthetic methodologies for oxazole-carboxamide derivatives.
- Analyze pharmacological potential based on SAR data from analogous compounds.
- Identify knowledge gaps and propose future research directions.
The rationale centers on the compound’s structural similarity to bioactive oxazoles, which exhibit diverse mechanisms, including enzyme inhibition and DNA intercalation. By synthesizing existing data, this review seeks to accelerate targeted studies on this underinvestigated molecule.
Table 1: Biological Activities of Select Oxazole-Carboxamide Analogues
Properties
IUPAC Name |
3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-11-6-4-3-5-10(11)7-8-15-14(17)12-9-13(19-2)16-20-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVUXUAOEVOSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of alkynes and nitrile oxides as starting materials, with the reaction being carried out at elevated temperatures (e.g., 80°C) and in the presence of catalysts like 18-crown-6 .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, 4-toluenesulfonyl chloride, and sodium methoxide. Reaction conditions typically involve elevated temperatures and the use of solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as a COX inhibitor by binding to the active site of the enzyme, thereby preventing the synthesis of prostaglandins . This interaction can lead to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABAA receptor agonist.
Ibotenic acid: A neurotoxin.
Parecoxib: A COX2 inhibitor.
Leflunomide: An immunosuppressant.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart different biological activities and therapeutic potential. The presence of the methoxyphenethyl group may enhance its ability to interact with specific molecular targets, leading to distinct pharmacological effects .
Biological Activity
3-Methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide. It features an oxazole ring, methoxy groups, and a carboxamide functional group, which are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 250.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:
- Formation of the Oxazole Ring : Cyclization reactions using bases like potassium carbonate.
- Purification : Techniques such as recrystallization or chromatography ensure high purity of the final product.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Analogous compounds have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values ranging from 0.12 to 15.63 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways that increase p53 expression and activate caspases, leading to programmed cell death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Study on Anticancer Activity
A study published in MDPI highlighted the efficacy of oxazole derivatives against cancer cell lines. The findings revealed that certain derivatives exhibited superior cytotoxic effects compared to established chemotherapeutics like doxorubicin, emphasizing the need for further exploration of their clinical potential .
Antimicrobial Evaluation
Research evaluating the antimicrobial properties of related compounds showed promising results against various strains of bacteria and fungi. MIC values ranged significantly, showcasing the potential for developing new antimicrobial agents based on this compound's structure .
Q & A
Q. What are the implications of stereochemical impurities in pharmacological outcomes?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
- Activity comparison : Test isolated enantiomers in target assays to identify active stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
